Desacetyl famciclovir hydrochloride

Descripción general

Descripción

Desacetyl famciclovir hydrochloride is a derivative of famciclovir, an antiviral medication used to treat herpes virus infections. Famciclovir is a prodrug of penciclovir, which means it is converted into the active compound penciclovir in the body. This compound is an important intermediate in the synthesis and metabolism of famciclovir .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of desacetyl famciclovir hydrochloride involves the deacetylation of famciclovir. This process typically includes the use of acidic or basic hydrolysis to remove the acetyl groups from famciclovir, resulting in desacetyl famciclovir. The hydrochloride salt is then formed by reacting desacetyl famciclovir with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time to achieve efficient deacetylation and subsequent formation of the hydrochloride salt .

Análisis De Reacciones Químicas

Types of Reactions

Desacetyl famciclovir hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The deacetylation process itself is a hydrolysis reaction.

Oxidation: It can be oxidized to form penciclovir.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols can be used.

Major Products Formed

Penciclovir: The primary active antiviral compound formed through oxidation.

Various substituted derivatives: Depending on the nucleophiles used in substitution reactions.

Aplicaciones Científicas De Investigación

Antiviral Applications

1. Treatment of Herpes Simplex Virus Infections

- Desacetyl famciclovir has been investigated for its effectiveness against herpes simplex virus types 1 and 2. Clinical studies indicate that famciclovir, and by extension its metabolite, can significantly reduce the duration and severity of outbreaks in immunocompetent patients .

2. Management of Herpes Zoster

3. Suppressive Therapy for Recurrent Genital Herpes

- In patients with frequent outbreaks of genital herpes, suppressive therapy with oral famciclovir has shown to extend the time to symptomatic outbreaks compared to episodic treatment . This suggests that desacetyl famciclovir may contribute to maintaining viral suppression.

Pharmacokinetics and Mechanism of Action

Desacetyl famciclovir's pharmacokinetics are closely related to those of penciclovir. After oral administration, famciclovir is rapidly converted to penciclovir, which then undergoes phosphorylation to form penciclovir triphosphate. This active form competes with deoxyguanosine triphosphate for incorporation into viral DNA, effectively inhibiting viral replication .

Safety Profile

The safety profile of famciclovir has been established through numerous clinical trials. Common side effects include headache and nausea, with serious adverse effects being rare . While specific data on desacetyl famciclovir's safety are scarce, it is generally considered to have a similar safety profile due to its relationship with famciclovir.

Case Studies and Research Findings

Several studies have highlighted the clinical utility of famciclovir in various populations:

- Efficacy in Immunocompromised Patients : A study demonstrated that famciclovir effectively managed mucocutaneous herpes simplex virus disease in immunocompromised individuals . This reinforces the potential applicability of desacetyl famciclovir in similar contexts.

- Pediatric Use : Research indicates limited data regarding the use of famciclovir in children under 18 years old, necessitating caution when considering desacetyl famciclovir for this population .

Mecanismo De Acción

Desacetyl famciclovir hydrochloride is converted into penciclovir in the body. Penciclovir is phosphorylated by viral thymidine kinase to form penciclovir triphosphate, which inhibits viral DNA polymerase. This inhibition prevents viral DNA synthesis and replication, effectively controlling the spread of the virus .

Comparación Con Compuestos Similares

Similar Compounds

Famciclovir: The parent compound, which is a prodrug of penciclovir.

Penciclovir: The active antiviral compound formed from famciclovir.

Acyclovir: Another antiviral drug with a similar mechanism of action

Uniqueness

Desacetyl famciclovir hydrochloride is unique due to its role as an intermediate in the metabolism of famciclovir. It provides a crucial step in the conversion of famciclovir to its active form, penciclovir, making it essential for the drug’s antiviral efficacy .

Actividad Biológica

Desacetyl famciclovir hydrochloride is a derivative of famciclovir, an antiviral medication primarily used to treat infections caused by herpes viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). Understanding the biological activity of desacetyl famciclovir is essential for evaluating its therapeutic potential and safety profile.

Desacetyl famciclovir is a prodrug that is rapidly converted into penciclovir upon administration. Penciclovir functions as a guanosine analog and exhibits its antiviral effects through several mechanisms:

- Phosphorylation : Once inside infected cells, penciclovir is phosphorylated by viral thymidine kinase to form penciclovir monophosphate. This compound is subsequently converted to penciclovir triphosphate by cellular kinases.

- Inhibition of Viral DNA Polymerase : Penciclovir triphosphate competes with deoxyguanosine triphosphate (dGTP) for binding to viral DNA polymerase, effectively inhibiting viral DNA synthesis and replication .

Pharmacokinetics

- Bioavailability : Famciclovir has an oral bioavailability of approximately 77%, which is significantly higher than that of its active metabolite, penciclovir (5%) .

- Half-Life : The plasma elimination half-life of penciclovir is around 2 hours, but its active triphosphate form has a prolonged intracellular half-life, lasting about 10 hours in HSV-infected cells .

Efficacy Against Viral Infections

Desacetyl famciclovir, through its active form penciclovir, has demonstrated efficacy against various herpes viruses:

- Herpes Simplex Virus (HSV) : Effective in both initial and recurrent episodes of genital herpes.

- Varicella-Zoster Virus (VZV) : Used in the treatment of herpes zoster (shingles), reducing pain and accelerating healing of lesions .

Case Studies

- Herpes Zoster Treatment : In multicenter clinical trials, famciclovir significantly accelerated the healing of cutaneous lesions in patients with acute zoster. It also reduced the duration of postherpetic neuralgia (PHN), particularly in older adults .

- Genital Herpes Management : Studies have shown that famciclovir reduces the time to cessation of viral shedding and complete healing in recurrent genital herpes cases. Suppressive therapy has proven effective in reducing the frequency of outbreaks in patients with frequent recurrences .

- Chronic Hepatitis B Treatment : Preliminary studies indicate potential benefits for patients with chronic hepatitis B virus (HBV) infections, showing reductions in HBV-DNA levels when treated with famciclovir alone or in combination with other antiviral agents .

Adverse Effects and Safety Profile

A pharmacovigilance study analyzed adverse events associated with famciclovir using data from the FDA Adverse Event Reporting System (FAERS). Common adverse events included:

- Nausea

- Headache

- Dizziness

- Altered mental status

- Vomiting

These findings highlight the importance of monitoring for side effects during treatment .

Comparative Table of Biological Activity

| Parameter | This compound | Penciclovir |

|---|---|---|

| Bioavailability | 77% | 5% |

| Plasma Half-Life | ~2 hours | ~10 hours (triphosphate form) |

| Mechanism | Prodrug converted to penciclovir | Directly inhibits DNA polymerase |

| Efficacy | HSV and VZV treatment | HSV, VZV, and HBV potential |

| Common Side Effects | Nausea, headache | Similar profile |

Propiedades

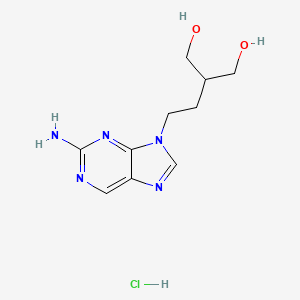

IUPAC Name |

2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2.ClH/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17;/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHOBPSIGLPJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246021-75-0 | |

| Record name | Desacetyl famciclovir hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246021750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESACETYL FAMCICLOVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1035RYF9SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.